2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide
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Overview
Description
2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of 2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-amino-4-(2-furyl)-7-hydroxy-4H-chromen-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often involve refluxing in ethanol or methanol, followed by purification through recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include acids, bases, and organic solvents like ethanol and methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential antibacterial and antifungal activities.
Medicine: It is studied for its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis. In antifungal applications, it disrupts the fungal cell membrane integrity. The exact pathways and molecular targets depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Compared to these compounds, 2-amino-4-(2-furyl)-7-hydroxy-6-{[(4-methoxyphenyl)imino]methyl}-4H-chromen-3-yl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-7-hydroxy-6-[(4-methoxyphenyl)iminomethyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H17N3O4/c1-27-15-6-4-14(5-7-15)25-12-13-9-16-20(10-18(13)26)29-22(24)17(11-23)21(16)19-3-2-8-28-19/h2-10,12,21,26H,24H2,1H3 |
InChI Key |
HDKJRCVJULMZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC=CO4)C#N)N |
Origin of Product |
United States |
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